2-{2-Azaspiro[4.4]nonan-4-yl}phenol
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Overview
Description
2-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is characterized by a spirocyclic structure, which includes a phenol group and an azaspiro nonane moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azaspiro[4.4]nonan-4-yl}phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-azaspiro[4.4]nonane with phenol in the presence of a catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{2-Azaspiro[4.4]nonan-4-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic structure.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonan-3-one: This compound has a similar spirocyclic structure but lacks the phenol group.
2-Azaspiro[4.4]nonan-3-yl methanol: Similar in structure but with a methanol group instead of a phenol group.
Uniqueness
2-{2-Azaspiro[4.4]nonan-4-yl}phenol is unique due to the presence of both the spirocyclic structure and the phenol group, which confer distinct chemical and biological properties.
Biological Activity
2-{2-Azaspiro[4.4]nonan-4-yl}phenol is a compound of significant interest due to its unique spirocyclic structure combined with a phenolic group, which together confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Molecular Formula : C13H17N1O1
- Molecular Weight : Approximately 217.31 g/mol
- Functional Groups : Presence of a phenolic hydroxyl group and a spirocyclic framework.
This unique combination enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity.
- Enzyme Interaction : The spirocyclic structure allows for interactions with enzymes and receptors, modulating essential biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Preliminary studies have shown effective inhibition against bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, indicating that it may interfere with cancer cell proliferation through apoptosis or other mechanisms .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Azaspiro[4.4]nonan-3-one | Lacks phenolic group; contains a carbonyl group | Focused more on ketone reactivity |
2-Azaspiro[4.4]nonan-3-yl methanol | Contains methanol instead of phenol | Exhibits different solubility and reactivity |
3-{2-Azaspiro[4.4]nonan-4-yl}phenol | Similar spirocyclic structure but different substitutions | Potentially varied biological activities |
These comparisons highlight the distinct chemical and biological properties conferred by the phenolic group in this compound.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Anticonvulsant Activity : A study explored derivatives of azaspiro compounds for anticonvulsant properties. While not directly studying this compound, it suggests a broader pharmacological relevance within the azaspiro family .
- Cytotoxicity Assays : In vitro assays using MTT assays revealed that certain derivatives exhibited significant cytotoxic effects against murine fibroblasts, indicating potential for further development in cancer therapies .
- Adenosine Receptor Interaction : Compounds similar to this compound have shown activity as dual antagonists at adenosine receptors, suggesting a mechanism for immunomodulation in cancer treatment contexts .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(2-azaspiro[4.4]nonan-4-yl)phenol |
InChI |
InChI=1S/C14H19NO/c16-13-6-2-1-5-11(13)12-9-15-10-14(12)7-3-4-8-14/h1-2,5-6,12,15-16H,3-4,7-10H2 |
InChI Key |
MEYBJEBHBRYDET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC=CC=C3O |
Origin of Product |
United States |
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